Oral ATO (SY-2101) Demonstrates PK Bioequivalence to Intravenous ATO in APL Patients
The novel oral arsenic trioxide formulation, SY-2101, demonstrated comparable systemic exposure to the active metabolite arsenious acid [As(III)] when compared directly to intravenous (IV) ATO in an intrapatient crossover study [1]. The geometric mean ratio (GMR) for AUC₀₋ₗₐₛₜ was 1.00, indicating equivalent exposure [1]. The Cmax was lower for the oral formulation (GMR 0.76), as expected due to the different routes of administration [1]. This PK equivalence is a critical differentiator for a specific oral formulation versus IV ATO.
| Evidence Dimension | Systemic exposure (AUC₀₋ₗₐₛₜ) of active metabolite As(III) |
|---|---|
| Target Compound Data | Oral ATO (SY-2101): Geometric mean ratio (GMR) vs. IV ATO = 1.00 for AUC₀₋ₗₐₛₜ |
| Comparator Or Baseline | Intravenous Arsenic Trioxide (IV ATO): GMR = 1.00 for AUC₀₋ₗₐₛₜ |
| Quantified Difference | AUC₀₋ₗₐₛₜ GMR of 1.00; Cmax GMR of 0.76 for oral vs. IV. |
| Conditions | Phase 1 intrapatient crossover study in 15 APL patients, single-dose and multiple-dose administration. (ClinicalTrials.gov: NCT04996030) |
Why This Matters
This is the first direct PK bridging data for an oral ATO formulation, providing a scientific basis for considering oral ATO as a substitute for IV ATO, which has significant implications for procurement and clinical logistics.
- [1] Ravandi F, et al. A pharmacokinetic and safety study of oral arsenic trioxide in patients with acute promyelocytic leukemia. Blood Adv. 2025;9(9):2136-2143. doi:10.1182/bloodadvances.2024015453 View Source
